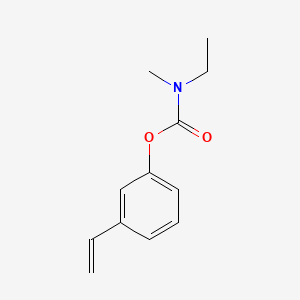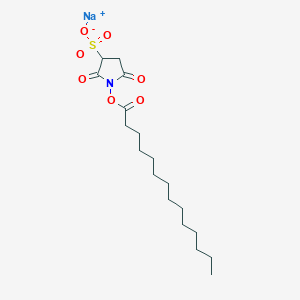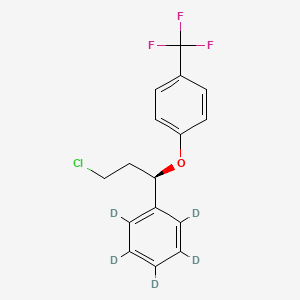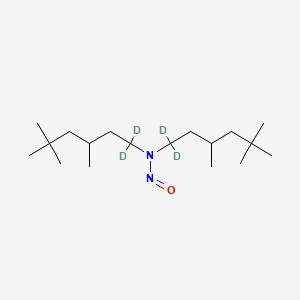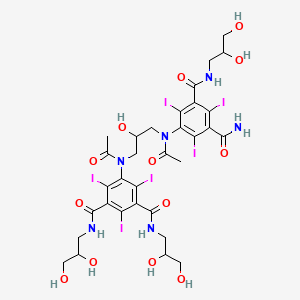
5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C32H38I6N6O13 and its molecular weight is 1476.112. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Des(2,3-dihydroxypropyl) Iodixanol, also known as Iodixanol, is primarily used as a contrast agent during medical imaging procedures . The primary targets of Iodixanol are the body structures that contain iodine .
Mode of Action
Iodixanol works by attenuating x-rays as they pass through the body . The degree of opacity produced by Iodixanol is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Biochemical Pathways
After intravascular administration, Iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur
Pharmacokinetics
The elimination half-life is approximately 2.1 hours, and the primary route of excretion is through the kidneys .
Result of Action
The primary result of Iodixanol’s action is the enhanced visualization of internal structures during medical imaging procedures . It is particularly useful in individuals with renal dysfunction, as it is believed to be less toxic to the kidneys than most other intravascular contrast agents .
Action Environment
The action of Iodixanol can be influenced by various environmental factors. For instance, the presence of dust can pose a risk, and it is recommended to avoid dust formation during handling . Additionally, it is advised to ensure adequate ventilation and to avoid breathing in vapors, mist, or gas . The compound should be stored and handled in a safe environment, away from sources of ignition .
生化分析
Biochemical Properties
Des(2,3-dihydroxypropyl) Iodixanol plays a crucial role in biochemical reactions, particularly in the context of proteomics. It interacts with a variety of enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form stable complexes with these biomolecules, thereby influencing their activity and function. For instance, Des(2,3-dihydroxypropyl) Iodixanol can bind to specific enzymes, altering their catalytic activity and affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
Des(2,3-dihydroxypropyl) Iodixanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction pathways, thereby affecting cellular responses to external stimuli. Additionally, Des(2,3-dihydroxypropyl) Iodixanol can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of Des(2,3-dihydroxypropyl) Iodixanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or enhancing their activity. This binding can lead to conformational changes in the enzymes, affecting their function. Furthermore, Des(2,3-dihydroxypropyl) Iodixanol can interact with DNA-binding proteins, influencing the transcription of genes and thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Des(2,3-dihydroxypropyl) Iodixanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Des(2,3-dihydroxypropyl) Iodixanol remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Des(2,3-dihydroxypropyl) Iodixanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Des(2,3-dihydroxypropyl) Iodixanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, Des(2,3-dihydroxypropyl) Iodixanol can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, leading to changes in glucose metabolism .
Transport and Distribution
Within cells and tissues, Des(2,3-dihydroxypropyl) Iodixanol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of Des(2,3-dihydroxypropyl) Iodixanol is influenced by its affinity for certain transporters, which can affect its accumulation in different tissues .
Subcellular Localization
Des(2,3-dihydroxypropyl) Iodixanol exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects. For instance, Des(2,3-dihydroxypropyl) Iodixanol may localize to the nucleus, where it can influence gene expression by interacting with transcription factors .
属性
IUPAC Name |
5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38I6N6O13/c1-11(48)43(27-23(35)17(29(39)54)21(33)18(24(27)36)30(55)40-3-13(50)8-45)6-16(53)7-44(12(2)49)28-25(37)19(31(56)41-4-14(51)9-46)22(34)20(26(28)38)32(57)42-5-15(52)10-47/h13-16,45-47,50-53H,3-10H2,1-2H3,(H2,39,54)(H,40,55)(H,41,56)(H,42,57) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLMOUNYBXWCKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38I6N6O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1476.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255376-57-9 |
Source


|
| Record name | 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0255376579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(ACETYL(3-(ACETYL(3-CARBAMOYL-5-((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R5061X9HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)
